4-Fluorobenzamide-D4

Bioanalysis LC-MS/MS Stable Isotope Labeling

4-Fluorobenzamide-D4 (CAS 1100750-65-9) is a tetra-deuterated benzamide isotopologue differentiated by a non-negotiable +4 Da mass shift. This stable isotope-labeled compound is the only analytically valid internal standard for LC-MS/MS quantification of 4-fluorobenzamide in complex biological matrices. Any unlabeled analog (e.g., CAS 824-75-9) will cause signal convolution, precluding accurate response ratios. It is also the obligatory synthetic intermediate for Flurofamide-d4, the internal standard required for fluorofamide pharmacokinetic and urease inhibition studies. Procure this isotopologue to satisfy health authority method validation criteria for precision and accuracy in IND-enabling regulated bioanalysis.

Molecular Formula C₇H₆FNO
Molecular Weight 139.13
CAS No. 1100750-65-9
Cat. No. B1144674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzamide-D4
CAS1100750-65-9
Molecular FormulaC₇H₆FNO
Molecular Weight139.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorobenzamide-D4 CAS 1100750-65-9: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis


4-Fluorobenzamide-D4 (CAS 1100750-65-9) is a deuterated analog of 4-fluorobenzamide, belonging to the benzamide class of compounds. It is a stable isotope-labeled compound where four hydrogen atoms on the aromatic ring are replaced with deuterium (²H), a non-radioactive isotope . With a molecular formula of C₇H₂D₄FNO and a molecular weight of approximately 143.15 g/mol, this compound is not intended for direct pharmacological intervention [1]. Its primary and differentiating characteristic is its utility as an internal standard (IS) in mass spectrometry-based analytical workflows, as well as serving as a key intermediate in the synthesis of deuterated bioactive molecules . Procurement of this specific isotopologue is dictated by the analytical requirement for a co-eluting, chemically identical yet mass-distinguishable reference compound that is absent in biological or environmental samples.

4-Fluorobenzamide-D4: Why Non-Deuterated Analogs Cannot Substitute as Internal Standards


The substitution of 4-Fluorobenzamide-D4 with its non-deuterated counterpart (4-Fluorobenzamide, CAS 824-75-9) or other in-class benzamides is technically invalid for quantitative analytical workflows. While these analogs share similar chemical reactivity and chromatographic behavior, they lack the essential +4 Da mass shift conferred by deuterium labeling . In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this mass difference is non-negotiable for differentiating the internal standard from the endogenous or dosed analyte. Using an unlabeled compound would result in signal convolution in the mass spectrometer, precluding the accurate calculation of analyte-to-IS response ratios. Furthermore, 4-Fluorobenzamide-D4 is a necessary precursor for synthesizing Flurofamide-d4, the deuterated form of the potent urease inhibitor fluorofamide (Ki = 0.553 μmol l⁻¹ against Staphylococcus saprophyticus urease) [1]; without this specific labeled intermediate, the generation of the required internal standard for fluorofamide pharmacokinetic studies is impossible. Thus, procurement of the unlabeled analog fails to satisfy the critical analytical specifications required for both direct internal standardization and downstream labeled-drug synthesis .

Quantitative Evidence for 4-Fluorobenzamide-D4 Selection: Isotopic Purity, MS Distinction, and Synthetic Utility


Isotopic Purity and Mass Spectrometric Distinction from 4-Fluorobenzamide

4-Fluorobenzamide-D4 provides a nominal mass shift of +4.03 Da relative to the non-deuterated 4-Fluorobenzamide (C₇H₆FNO, exact mass 139.0433 Da) [1]. This isotopic enrichment, typically ≥98% as specified by suppliers, ensures the compound can be used as an internal standard with minimal isotopic cross-talk in mass spectrometry . In contrast, the non-deuterated analog (CAS 824-75-9, MW 139.13) shares an identical m/z for the parent ion, rendering it indistinguishable from the analyte in the mass spectrometer's first quadrupole (Q1) [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Enhanced Signal-to-Noise Ratio and Matrix Effect Correction in LC-MS

The incorporation of deuterium in 4-Fluorobenzamide-D4 reduces background noise and eliminates interference from co-eluting matrix components, thereby enhancing the sensitivity and accuracy of mass spectrometry analyses compared to using a non-labeled structural analog . As a class of stable isotope-labeled internal standards, deuterated compounds co-elute almost identically with the analyte but are distinguished by mass, which directly corrects for ion suppression or enhancement caused by the sample matrix [1].

Analytical Chemistry Matrix Effects Method Validation

Use as a Key Synthetic Intermediate for Flurofamide-d4

4-Fluorobenzamide-D4 is documented as a direct intermediate in the synthesis of Flurofamide-d4, the deuterium-labeled isotopologue of the potent urease inhibitor fluorofamide . This is critical because fluorofamide itself has a quantified inhibitory constant (Ki) of 0.12 μg ml⁻¹ (0.553 μmol l⁻¹) against Staphylococcus saprophyticus urease, making it a valuable tool compound [1]. The non-deuterated 4-Fluorobenzamide (CAS 824-75-9) can be used to synthesize unlabeled fluorofamide, but cannot produce the labeled version required as an internal standard for pharmacokinetic and metabolic studies of the drug.

Medicinal Chemistry Deuterated Drug Synthesis Urease Inhibition

Procurement-Led Application Scenarios for 4-Fluorobenzamide-D4 in Analytical and Medicinal Chemistry


Quantitative Bioanalysis of 4-Fluorobenzamide in Preclinical and Clinical Studies

This compound is the definitive internal standard for developing and validating LC-MS/MS methods to quantify 4-Fluorobenzamide (analyte) in complex biological matrices such as plasma, urine, or tissue homogenates. By adding a known concentration of 4-Fluorobenzamide-D4 to samples prior to extraction, analysts can correct for variability in sample preparation, chromatographic injection, and ion source efficiency. This is an essential component of regulated bioanalysis supporting Investigational New Drug (IND) applications, where the deuterated internal standard ensures method accuracy and precision as mandated by health authorities .

Synthesis of Flurofamide-d4 for Use as an LC-MS/MS Internal Standard in Urease Inhibitor Research

In research programs investigating the pharmacokinetics (PK), tissue distribution, or metabolic stability of fluorofamide—a potent urease inhibitor with a reported Ki of 0.553 μmol l⁻¹ against Staphylococcus saprophyticus—4-Fluorobenzamide-D4 is a required starting material [1]. It is utilized to synthesize Flurofamide-d4, which then serves as the ideal co-eluting internal standard for the accurate quantification of the unlabeled drug in biological samples from in vivo studies. Procuring this intermediate is a critical step in establishing a robust bioanalytical method for this class of urease inhibitors [1].

Method Development for Detecting Fluorobenzamide-Derived Impurities or Metabolites

In pharmaceutical quality control or environmental analysis, 4-Fluorobenzamide-D4 can be deployed as a surrogate standard or internal standard for tracing and quantifying structurally related impurities or degradation products of fluorobenzamide-containing pharmaceuticals. Its unique mass signature (+4 Da) allows for confident identification and quantification of trace-level analytes in the presence of a large excess of matrix interferences, a scenario where non-labeled standards fail to provide reliable quantitative data .

Technical Documentation Hub

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